molecular formula C8H9ClO2 B1601184 (3-Chloro-5-methoxyphenyl)methanol CAS No. 82477-68-7

(3-Chloro-5-methoxyphenyl)methanol

Cat. No. B1601184
Key on ui cas rn: 82477-68-7
M. Wt: 172.61 g/mol
InChI Key: OELQQMWFPQWRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07541383B2

Procedure details

To a solution of 38b (13.3 g, 77 mmol, 1.0 equiv.) in 200 mL of dichloromethane cooled at −40° C. was added methanesulfonyl chloride (7.45 mL, 96 mmol, 1.25 equiv.), followed by dropwise addition of triethylamine (12.9 mL, 92 mmol, 1.2 equiv.). The mixture was stirred at −40° C. for 1 h. LiBr (20.0 g, 231 mmol, 3.0 equiv.) was added, followed by 400 mL of THF. The mixture was warmed to 0° C. After stirring at 0° C. for another 2 h, the mixture was poured into 200 mL of 1 M aqueous HCl. The mixture was evaporated in vacuo to remove organic solvents. The residue was extracted with 400 mL of ether. The ether layer was washed with 150 mL of saturated NaHCO3, 150 mL of brine, dried over Na2SO4, and evaporated in vacuo to give a light tan oil, which was dissolved in 100 mL of DMSO. NaCN (4.15 g, 85 mmol, 1.1 equiv.) was added to the solution. The mixture was stirred vigorously for 14 h. The mixture was poured into 300 mL of q water. The aqueous mixture was extracted with 200 mL of ether. The ether extracts were washed with 100 mL of saturated NaHCO3, 100 mL of brine, dried over Na2SO4, and evaporated in vacuo to give 9.8 g of a brown oil. 1H-NMR (DMSO-d6): δ 7.00 (m, 2H), 6.90 (m, 1H), 4.02 (s, 2H), 3.78 (s, 3H).
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
7.45 mL
Type
reactant
Reaction Step Three
Quantity
12.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
4.15 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH2:5]O.CS(Cl)(=O)=O.[CH2:17]([N:19](CC)CC)C.[Li+].[Br-].Cl.[C-]#N.[Na+]>ClCCl.CS(C)=O.O.C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH2:5][C:17]#[N:19] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7.45 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
[Li+].[Br-]
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
4.15 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −40° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove organic solvents
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 400 mL of ether
WASH
Type
WASH
Details
The ether layer was washed with 150 mL of saturated NaHCO3, 150 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light tan oil, which
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 14 h
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 200 mL of ether
WASH
Type
WASH
Details
The ether extracts were washed with 100 mL of saturated NaHCO3, 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(CC#N)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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